2-Bromo-3-(3-iso-propylphenyl)-1-propene
Description
2-Bromo-3-(3-iso-propylphenyl)-1-propene is a brominated alkenyl compound characterized by a propene backbone with a bromine atom at the C2 position and a 3-iso-propylphenyl substituent at the C3 position. Its molecular structure (C₁₂H₁₅Br) combines aromatic and alkenyl functionalities, rendering it a versatile intermediate in organic synthesis. The iso-propyl group on the phenyl ring introduces steric bulk and moderate electron-donating effects, which may influence its reactivity in cross-coupling reactions or polymerizations.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-9(2)12-6-4-5-11(8-12)7-10(3)13/h4-6,8-9H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACROSCDQDGWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-iso-propylphenyl)-1-propene typically involves the bromination of 3-(3-iso-propylphenyl)-1-propene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-iso-propylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of substituted derivatives like amines, ethers, or thioethers.
Addition: Formation of dihalides or haloalkanes.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
Organic Synthesis
2-Bromo-3-(3-iso-propylphenyl)-1-propene serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, which are fundamental in creating diverse chemical entities .
Biological Research
Recent studies have investigated the compound's biological activity, focusing on its potential anti-inflammatory and anticancer properties.
- Anti-inflammatory Activity : In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, indicating its potential therapeutic application for inflammatory diseases such as rheumatoid arthritis .
- Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines, promoting apoptosis and inhibiting cell proliferation. Concentrations as low as 10 µM have shown significant effects in cell viability assays .
Medicinal Chemistry
The compound is being explored for its potential use as a building block in drug development. Its unique structure may lead to the discovery of novel pharmaceuticals targeting specific biological pathways .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials, leveraging its reactivity in various chemical processes .
| Activity Type | Assay Type | Concentration Range (µM) | Effect Observed | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Cytokine assay | 10 - 100 | Decreased IL-6 production | |
| Anticancer | MTT assay | 5 - 50 | Reduced viability in cancer cells | |
| Cytotoxicity | Apoptosis assay | 1 - 20 | Induction of apoptosis |
Case Study 1: Anti-inflammatory Effects
A study conducted on human macrophages demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in TNF-alpha and IL-6 levels. These findings support its potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Anticancer Efficacy
In experiments involving breast cancer cell lines, treatment with the compound at concentrations starting from 10 µM led to significant apoptosis induction, marked by increased caspase activity. This suggests that it may be effective in cancer therapy through mechanisms involving cell cycle arrest and programmed cell death.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-iso-propylphenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles . The double bond in the propene moiety allows for addition reactions with electrophiles, leading to the formation of various addition products .
Comparison with Similar Compounds
Key Observations:
- In contrast, the 3-chlorophenyl group in 2-Bromo-1-(3-Chlorophenyl)Propan-1-One is electron-withdrawing, increasing the electrophilicity of the adjacent ketone group . The 4-carboethoxyphenyl group introduces an ester moiety, enabling participation in nucleophilic acyl substitutions .
Steric Effects :
Target Compound:
Grignard Reaction : Formation of 3-iso-propylphenyl magnesium bromide, followed by addition of 3-bromo-1-propene (analogous to methods in ).
Quenching : Hydrolysis or electrophilic trapping to yield the bromoalkene.
Comparative Syntheses:
- 3-(1-Adamantyl)-1-Propene : Synthesized via Grignard reaction between adamantyl magnesium bromide and 3-bromo-1-propene, achieving 72% yield .
- 2-Bromo-1-(3-Chlorophenyl)Propan-1-One : Likely prepared via Friedel-Crafts acylation followed by bromination .
- 2-Bromo-3-(4-Carboethoxyphenyl)-1-propene : May involve palladium-catalyzed coupling of ethyl 4-bromobenzoate with propargyl bromide .
Notable Differences:
- The adamantyl compound’s rigidity makes it suitable for heat-resistant polymers, whereas the target compound’s iso-propylphenyl group may favor bioactivity due to improved lipophilicity .
- The carboethoxy derivative’s ester group enables degradable polymer designs, contrasting with the target compound’s non-hydrolyzable bromoalkene .
Biological Activity
2-Bromo-3-(3-iso-propylphenyl)-1-propene is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C12H13Br
- Molecular Weight : 239.14 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Structure : The compound features a bromine atom attached to a propene chain, with a propylphenyl substituent that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Anticancer Properties
In cell line studies, this compound has shown cytotoxic effects against several cancer cell types. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation.
Data Table: Biological Activity Summary
Case Study 1: Anti-inflammatory Effects
A recent study explored the anti-inflammatory properties of this compound on human macrophages. The results showed a dose-dependent reduction in TNF-alpha and IL-6 levels, indicating its potential as a therapeutic agent for conditions like rheumatoid arthritis.
Case Study 2: Anticancer Efficacy
In another investigation, the compound was tested against breast cancer cell lines. The findings revealed that treatment with concentrations as low as 10 µM resulted in significant apoptosis, with a marked increase in caspase activity, suggesting that it may be effective in cancer therapy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
- Induction of Apoptosis : Through mitochondrial pathways leading to caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
